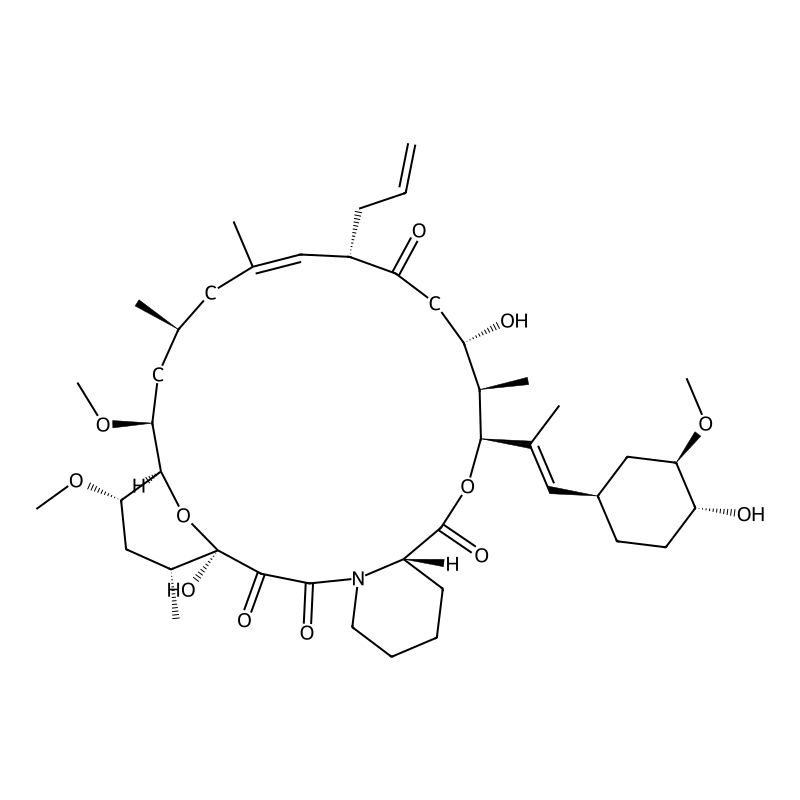

8-Epitacrolimus

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

8-Epitopicasterol is a naturally occurring macrolide lactone isolated from the fungus Aspergillus nidulans. It has been shown to possess potent immunosuppressive properties, making it a potential candidate for the treatment of various autoimmune diseases and organ transplant rejection.

Mechanism of Action

- Inhibition of calcineurin: Calcineurin is a phosphatase enzyme essential for the activation of T lymphocytes, which play a central role in the immune response. 8-Epitopicasterol is believed to bind to and inhibit calcineurin, thereby preventing T cell activation and proliferation [].

- Modulation of cytokine production: Cytokines are signaling molecules that regulate the immune system. 8-Epitopicasterol may suppress the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), while promoting the production of anti-inflammatory cytokines, leading to an overall dampening of the immune response [].

Therapeutic Potential

Due to its immunosuppressive properties, 8-Epitopicasterol is being explored for its potential therapeutic applications in various conditions, including:

- Autoimmune diseases: Autoimmune diseases arise when the immune system mistakenly attacks healthy tissues. 8-Epitopicasterol's ability to suppress T cell activation and cytokine production suggests its potential use in treating autoimmune diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease [].

- Organ transplant rejection: After an organ transplant, the recipient's immune system may recognize the transplanted organ as foreign and attempt to reject it. 8-Epitopicasterol may help prevent organ rejection by suppressing the immune response [].

8-Epitacrolimus is a chemical compound derived from tacrolimus, an important immunosuppressive drug used primarily in organ transplantation and autoimmune diseases. It is characterized as a macrolide lactone and is notable for its structural distinction as an epimer of tacrolimus, specifically at the C-8 position. The molecular formula of 8-epitacrolimus is C₄₄H₆₉NO₁₂, and it plays a significant role in the stability and efficacy of tacrolimus formulations due to its potential biological activity and formation during the handling of tacrolimus products .

There is no current research on the mechanism of action of 8-epitacrolimus. Due to its structural similarity to tacrolimus, it might possess some immunosuppressive properties. However, the altered spatial orientation of the hydroxyl group at the 8th position could significantly affect its interaction with the target protein, FKBP12, which is crucial for tacrolimus's immunosuppressive action [].

- Acidic Hydrolysis: Under acidic conditions, especially with the presence of free radicals, tacrolimus can undergo epimerization to form 8-epitacrolimus. This reaction can be catalyzed by various acids .

- Alkaline Conditions: Mild alkaline conditions can also facilitate the conversion of tacrolimus into 8-epitacrolimus. For instance, sodium t-butoxide in a basic medium can lead to this transformation .

- Thermal Decomposition: Thermal treatment of tacrolimus may result in rearrangement reactions that produce 8-epitacrolimus among other degradation products .

The synthesis of 8-epitacrolimus can be achieved through various methods:

- Base-Catalyzed Epimerization: This method involves treating tacrolimus with a base under controlled conditions to facilitate the epimerization process. The structure is confirmed through techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy .

- Radical Initiation: The use of radical initiators under thermal conditions can also yield 8-epitacrolimus from tacrolimus. For example, using 4,4′-azobis(4-cyanovaleric acid) as a radical initiator can promote the conversion at elevated temperatures .

- Hydrolytic Reactions: Both acidic and basic hydrolytic conditions can lead to the formation of 8-epitacrolimus as a degradation product during stability testing of tacrolimus formulations .

8-Epitacrolimus is primarily studied for its implications in pharmaceutical formulations involving tacrolimus. Its relevance includes:

- Stability Assessment: Understanding the formation of 8-epitacrolimus helps in assessing the stability and shelf-life of tacrolimus products.

- Pharmaceutical Development: Knowledge of this compound aids in developing improved formulations that minimize unwanted degradation while maintaining therapeutic efficacy .

Several compounds share structural or functional similarities with 8-epitacrolimus:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tacrolimus | Macrolide lactone | Primary immunosuppressant; widely used clinically |

| Ascomycin | Related macrolide | Different immunosuppressive profile |

| Sirolimus | Macrolide with distinct lactone ring | Used primarily in renal transplantation |

| Everolimus | A derivative of sirolimus | Similar immunosuppressive properties; different pharmacokinetics |

The uniqueness of 8-epitacrolimus lies in its specific epimerization at C-8, which may confer distinct biological activities not present in these other compounds .

8-Epitacrolimus (C₄₄H₆₉NO₁₂, molecular weight 804.02 g/mol) is a stereoisomer of tacrolimus, a macrolide lactone immunosuppressant. It belongs to the class of 23-membered macrocyclic lactones derived from Streptomyces tsukubaensis. The compound differs from tacrolimus at the C8 position, where the stereochemistry of the hydroxyl group is inverted. Its IUPAC name is (3S,4R,5S,8S,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-[(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-15,19-epoxy-3H-pyrido[2,1-c]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₆₉NO₁₂ |

| Exact Mass | 803.482 g/mol |

| XLogP3 | 3.96 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 13 |

Historical Context and Discovery

8-Epitacrolimus was first synthesized in 2010 through base-catalyzed epimerization of tacrolimus, a process involving potassium tert-butoxide in anhydrous tetrahydrofuran. This discovery emerged from investigations into the stability of tacrolimus formulations, where epimerization was identified as a critical degradation pathway. X-ray crystallography (CCDC 754820) confirmed the C8 stereochemical inversion, with the crystal structure deposited in the Cambridge Structural Database (DOI:10.5517/cctbg1m).

Relationship to Tacrolimus (FK-506)

The structural relationship between 8-epitacrolimus and tacrolimus centers on the configuration of the C8 hydroxyl group. While tacrolimus contains a (8R) configuration, 8-epitacrolimus exhibits (8S) stereochemistry. This subtle difference significantly impacts:

- Molecular geometry: Alters hydrogen-bonding networks in the macrolide ring

- Biological activity: Reduces calcineurin inhibition potency compared to tacrolimus

- Chromatographic behavior: Shows distinct retention times in reversed-phase HPLC (RRT 0.49 vs. tacrolimus RRT 1.0)

Significance in Pharmaceutical Chemistry

As a pharmacopeial reference standard (USP 1642824), 8-epitacrolimus plays critical roles in:

- Quality control of tacrolimus formulations

- Method validation for impurity profiling

- Stability studies under ICH guidelines

The European Pharmacopoeia lists it as "Tacrolimus monohydrate impurity D" with strict specification limits (<0.3% in drug substance).

Research Importance and Applications

Recent studies utilize 8-epitacrolimus for:

- Analytical development:

- Structural biology:

- Formulation science:

Table 2: Key Analytical Parameters

| Parameter | Value |

|---|---|

| HPLC Retention (C18) | 14.2 min (vs. 16.8 min tacrolimus) |

| UV λmax | 205 nm |

| Mass Spec [M+H]+ | 804.490 |

The compound's synthesis and characterization have advanced understanding of macrolide stereochemistry, particularly the role of pipecolic acid moieties in biological activity. Ongoing research explores its potential as a lead compound for modified immunosuppressants with reduced nephrotoxicity.

Molecular Formula and Weight (C44H69NO12, 804.02 g/mol)

8-Epitacrolimus, also known as tacrolimus 8-epimer, possesses the molecular formula C44H69NO12 with a molecular weight of 804.02 g/mol [1] [4] [5]. This compound represents a stereochemical variant of tacrolimus, maintaining identical molecular composition while differing in spatial arrangement at the C8 position [6]. The compound is registered under the Chemical Abstracts Service number 129212-35-7 and is classified as a United States Pharmacopeia Reference Standard identifier 294O3172M2 [3] [8].

The molecular structure contains 44 carbon atoms, 69 hydrogen atoms, one nitrogen atom, and 12 oxygen atoms, resulting in the precise molecular mass of 803.481995 atomic mass units as determined by high-resolution mass spectrometry [10]. The compound exhibits an exact mass of 803.482 and maintains a polar surface area of 178.36000 square angstroms [10].

Structural Characteristics of the Macrolide Lactone

8-Epitacrolimus belongs to the class of macrolide lactones, characterized by a large cyclic structure containing a lactone ring system [6] [9]. The compound features a 23-membered macrocyclic lactone ring, which is typical of the tacrolimus family of immunosuppressive macrolides [15]. This macrolide structure incorporates multiple functional groups including hydroxyl substituents, methoxy groups, and a complex side chain containing a cyclohexyl moiety [8].

The macrolide framework contains an l-pipecolic acid unit integrated into the lactone ring system, contributing to the compound's unique three-dimensional architecture [6] [9]. The lactone ring serves as the core structural element around which various substituents are arranged, including dimethoxy groups at positions 14 and 16, and hydroxyl groups at positions 5 and 19 [8]. The macrocyclic nature of this lactone ring system confers rigidity to the molecular structure while allowing for specific conformational flexibility essential for biological activity [15].

Stereochemistry and the C8 Epimer Configuration

The stereochemical configuration of 8-epitacrolimus differs from tacrolimus specifically at the C8 carbon center, where epimerization has occurred [6] [7]. This compound exhibits the (3S,4R,5S,8S,9E,12S,14S,15R,16S,18R,19R,26aS) absolute configuration, with the critical difference being the S configuration at C8 compared to the R configuration in tacrolimus [8] [17].

The molecule contains 14 defined stereocenters out of 14 total stereocenters, along with one E/Z center, resulting in absolute stereochemistry throughout the structure [3]. The epimerization at C8 occurs through base-catalyzed mechanisms under relatively mild conditions, leading to the inversion of configuration at this specific carbon atom [6] [17]. This stereochemical change represents a significant structural modification that can be induced during synthetic manipulations or potentially during formulation processes [7] [16].

| Stereochemical Parameter | Value |

|---|---|

| Total Stereocenters | 14 |

| Defined Stereocenters | 14/14 |

| E/Z Centers | 1 |

| Absolute Configuration | (3S,4R,5S,8S,9E,12S,14S,15R,16S,18R,19R,26aS) |

| Critical Difference from Tacrolimus | C8 Configuration (S vs R) |

X-ray Crystallographic Data

Single-crystal X-ray diffraction analysis has been successfully performed on 8-epitacrolimus, providing definitive structural confirmation [6] [7] [9]. The crystallographic study utilized graphite-monochromated molybdenum K-alpha radiation with a wavelength of 0.71073 angstroms on a KappaCCD diffractometer [16] [17]. Data collection was performed using COLLECT software with subsequent data reduction accomplished through EvalCCD processing [17].

The compound crystallizes as colorless prisms with a melting point range of 179-182 degrees Celsius when recrystallized from acetonitrile-water (60:40) solvent system [16]. The Cambridge Crystallographic Data Centre has assigned the identifier CCDC Number 754820 to this crystal structure [1]. The X-ray diffraction data confirmed the absolute stereochemistry and provided precise bond lengths and angles throughout the macrocyclic structure [6] [9].

The crystallographic analysis revealed the three-dimensional conformation of the macrolide ring system and confirmed the spatial arrangement of all substituents [7]. The crystal structure data has been made available through the digital object identifier DOI:10.5517/cctbg1m, associated with the research article DOI:10.1021/np9007975 [1].

Spectroscopic Properties

Nuclear Magnetic Resonance Characterization

Comprehensive nuclear magnetic resonance spectroscopic analysis of 8-epitacrolimus has been conducted using both proton and carbon-13 techniques [6] [9] [12]. The 1H nuclear magnetic resonance spectra were acquired at 600 megahertz, while 13C nuclear magnetic resonance measurements were performed at 150 megahertz [6]. Spectral data were obtained in deuterated chloroform and deuterated benzene solvents to provide complete structural characterization [6].

The nuclear magnetic resonance analysis confirmed the proposed structure and provided detailed information about the chemical environment of all carbon and hydrogen atoms within the molecule [12]. The spectroscopic data demonstrated conformity to the expected structure for 8-epitacrolimus, with characteristic chemical shifts corresponding to the macrolide lactone framework and associated substituents [12]. The nuclear magnetic resonance characterization played a crucial role in confirming the stereochemical assignment at the C8 position [9].

| Nuclear Magnetic Resonance Parameter | Specification |

|---|---|

| 1H Frequency | 600 MHz |

| 13C Frequency | 150 MHz |

| Primary Solvent | Deuterated Chloroform |

| Secondary Solvent | Deuterated Benzene |

| Structural Confirmation | Complete |

Mass Spectrometry Profiles

Mass spectrometric analysis of 8-epitacrolimus provides essential molecular weight confirmation and fragmentation pattern information [7] [12]. The compound exhibits conformity to expected mass spectrometric behavior for the proposed molecular structure [12]. High-resolution mass spectrometry has confirmed the exact molecular mass of 803.481995 atomic mass units, consistent with the molecular formula C44H69NO12 [10].

The mass spectrometry profiles demonstrate characteristic fragmentation patterns typical of macrolide lactone compounds [12]. These analytical results support the structural assignment and provide additional evidence for the correct molecular composition [7]. The mass spectrometric data have been utilized in conjunction with nuclear magnetic resonance spectroscopy to provide comprehensive structural characterization [12].

Infrared Spectroscopy Features

Infrared spectroscopic analysis of 8-epitacrolimus reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [16]. The infrared spectrum exhibits absorption maxima at 3580, 3431, 2934, 1753, 1724, 1704, 1633, 1452, 1193, 1170, 1091, and 1050 inverse centimeters when measured using potassium bromide pellet technique [16].

The carbonyl stretching frequencies at 1753, 1724, and 1704 inverse centimeters are characteristic of the lactone and ketone functionalities present in the macrolide structure [16]. Hydroxyl group stretching appears at 3580 and 3431 inverse centimeters, while carbon-hydrogen stretching vibrations are observed at 2934 inverse centimeters [16]. The complex fingerprint region between 1450 and 1000 inverse centimeters provides detailed information about the specific structural features of the molecule [16].

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Hydroxyl Stretch | 3580, 3431 |

| Carbon-Hydrogen Stretch | 2934 |

| Lactone Carbonyl | 1753 |

| Ketone Carbonyl | 1724, 1704 |

| Carbon-Carbon Double Bond | 1633 |

| Fingerprint Region | 1452, 1193, 1170, 1091, 1050 |

Ultraviolet Spectral Characteristics

Ultraviolet spectroscopic analysis of 8-epitacrolimus demonstrates absorption characteristics typical of the macrolide chromophore system [16]. The ultraviolet spectrum in acetonitrile solvent shows a maximum absorption at 202 nanometers with a molar extinction coefficient of 9500 [16]. This absorption corresponds to pi to pi-star electronic transitions within the conjugated system of the molecule [16].

Circular dichroism spectroscopy has also been performed on 8-epitacrolimus, providing information about the chiral environment of the chromophoric groups [16]. The circular dichroism spectrum in acetonitrile exhibits characteristic maxima at 231 nanometers with molar ellipticity of negative 18,300 degrees square centimeters per decimole, and at 297 nanometers with molar ellipticity of positive 23,400 degrees square centimeters per decimole [16]. These circular dichroism parameters confirm the absolute stereochemistry and provide insight into the three-dimensional arrangement of the chromophoric elements [16].

Physicochemical Properties

Solubility Parameters

8-Epitacrolimus exhibits limited solubility in common organic solvents, with slight solubility observed in chloroform and methanol [12] [13]. The compound requires sonication and heating to achieve complete dissolution in methanol [12] [13]. The solubility characteristics reflect the complex macrocyclic structure and multiple hydrogen bonding sites present in the molecule [13].

The compound demonstrates poor aqueous solubility, which is typical for large macrolide structures with significant hydrophobic character [13]. Solubility has been observed in chloroform (slight) and methanol (slight, with heating and sonication), indicating the need for organic solvents for analytical and synthetic applications [12] [13]. These solubility parameters are critical for formulation development and analytical method design [13].

Partition Coefficient

The calculated logarithmic partition coefficient (LogP) for 8-epitacrolimus is 3.96, indicating significant lipophilicity [10]. This value suggests favorable partitioning into lipid phases, which is consistent with the macrolide structure and extensive hydrocarbon framework [10]. The partition coefficient reflects the balance between hydrophilic functional groups (hydroxyl and methoxy substituents) and the large hydrophobic macrocyclic core [10].

The predicted acid dissociation constant (pKa) value of 9.97 ± 0.70 indicates the presence of a weakly basic nitrogen center within the piperidine ring system [13]. This basic character contributes to the overall physicochemical profile and influences solubility behavior under different pH conditions [13].

Melting Point and Physical State

8-Epitacrolimus exists as a solid at room temperature, typically appearing as white to pale yellow crystals [4] [12] [13]. The compound exhibits a melting point range of 176-180 degrees Celsius according to analytical reference material specifications [5]. When crystallized from acetonitrile-water mixtures, the melting point is reported as 179-182 degrees Celsius for the colorless prismatic crystals [16].

The physical state and melting point characteristics are consistent with the rigid macrocyclic structure and extensive intermolecular hydrogen bonding capabilities [13]. The compound maintains stability in the solid state when stored under appropriate conditions, typically requiring storage at minus 20 degrees Celsius under inert atmosphere for long-term stability [12].

| Physical Property | Value |

|---|---|

| Physical State | White to Pale Yellow Solid |

| Melting Point | 176-180°C (179-182°C crystalline) |

| Appearance | Crystalline Prisms |

| Storage Temperature | -20°C |

| Atmosphere Requirement | Inert |

Stability Profile

The stability profile of 8-epitacrolimus demonstrates susceptibility to various degradation pathways under different environmental conditions [7] [11]. The compound exhibits instability under basic conditions, where further epimerization and degradation can occur [7]. Photodegradation studies have shown that 8-epitacrolimus can be formed as a degradation product of tacrolimus under artificial sunlight and fluorescent light exposure [11].

Thermal stability studies indicate that the compound maintains structural integrity under normal storage conditions but can undergo degradation at elevated temperatures [7] [11]. The formation of 8-epitacrolimus from tacrolimus occurs under relatively mild basic conditions, suggesting care must be taken during synthetic manipulations and formulation processes [16] [17]. Chemical stability is maintained under normal conditions when the compound is protected from light, heat, and basic environments [11].

Base-Catalyzed Epimerization Pathways

The formation of 8-epitacrolimus through base-catalyzed epimerization represents the most well-characterized synthetic pathway. This process involves the transformation of tacrolimus at the carbon-8 position under mild alkaline conditions [1] [2]. The primary mechanism utilizes 1,5-diazabicyclo[4.3.0]nonene (DBN) solution as the base catalyst, which facilitates both lactone group hydrolysis and epimerization at the C-8 center [3].

The base-catalyzed pathway proceeds through the formation of an intermediate enolate species at the C-8 position, where the carbonyl group adjacent to this carbon undergoes deprotonation. The subsequent reprotonation occurs with opposite stereochemistry, leading to the formation of the 8-epitacrolimus epimer [1]. This transformation is facilitated by the stabilization provided by the adjacent carbonyl functionalities in the tacrolimus structure.

Research has demonstrated that mild alkaline conditions, particularly at pH 10, show the highest epimerization rates [3]. The crystalline nature of the resulting 8-epitacrolimus product allows for structural confirmation through single-crystal X-ray diffraction methods, providing definitive proof of the stereochemical inversion at the C-8 position [1] [2].

Chemical Mechanisms of C8 Epimerization

The chemical mechanism of C-8 epimerization involves a transition of the carbonyl group that facilitates the stereochemical inversion at the carbon-8 center [3]. The process begins with the abstraction of the hydrogen atom at the C-8 position, generating a planar enolate intermediate. This intermediate exhibits resonance stabilization through the adjacent tricarbonyl system inherent in the tacrolimus structure.

The enolate intermediate can be reprotonated from either face, with the thermodynamically less favorable 8-epitacrolimus configuration being kinetically accessible under appropriate reaction conditions [4]. The driving force for this epimerization includes the relief of 1,3-diaxial strain between substituents and the potential for enhanced planarization of the lactone ring system [4].

Free radical mechanisms also contribute to C-8 epimerization, particularly under oxidative conditions. The presence of radical initiators such as 4,4'-azobis(4-cyanovaleric acid) (ACVA) at elevated temperatures (60°C) generates radical species that can abstract hydrogen atoms at the C-8 position, leading to radical intermediates that undergo recombination with opposite stereochemistry [3].

Laboratory Synthesis Methodologies

Laboratory synthesis of 8-epitacrolimus typically employs controlled conditions to maximize yield and minimize side product formation. The standard methodology involves dissolving tacrolimus in dichloromethane, cooling to 0°C, and treating with base catalysts under inert atmosphere conditions [1] [5].

The most reproducible laboratory method utilizes DBN in acetonitrile-water solvent systems at controlled temperatures ranging from room temperature to 60°C [3]. Reaction monitoring is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water mobile phases (65:35 ratio) in isocratic elution mode [3].

For analytical-scale preparations, the synthesis can be performed using tacrolimus (1 gram, 1.2 mmol) dissolved in dichloromethane (100 mL), with the solution cooled to 0°C before base addition [5]. The reaction progress is monitored by thin-layer chromatography and HPLC analysis, with typical reaction times ranging from 1 to 24 hours depending on the specific conditions employed.

The isolation and purification of 8-epitacrolimus involves standard chromatographic techniques, followed by recrystallization to obtain analytically pure material. The compound can be fully characterized using spectroscopic techniques including 1H NMR, 13C NMR, mass spectrometry, and X-ray crystallography [1] [2].

Tacrolimus Conversion Conditions

The conversion of tacrolimus to 8-epitacrolimus is highly dependent on specific reaction conditions, with pH being the most critical parameter. Studies have demonstrated that tacrolimus remains stable at pH 3-5, while epimerization becomes favorable under mildly alkaline conditions [3] [4]. The optimal pH range for epimerization lies between pH 8-10, with higher pH values leading to increased side product formation.

Temperature plays a crucial role in the conversion process, with elevated temperatures (50-60°C) significantly accelerating the epimerization rate [3]. However, excessive temperatures can lead to thermal degradation and the formation of multiple byproducts, including tacrolimus regioisomers and dehydrated derivatives.

The presence of metal catalysts, particularly ferric ions (Fe³⁺), can catalyze the epimerization process through coordination with the carbonyl groups in tacrolimus [3]. This metal-catalyzed pathway can proceed under milder conditions compared to purely base-catalyzed reactions.

Solvent selection significantly influences the conversion efficiency. Acetonitrile-water mixtures provide optimal conditions for both the epimerization reaction and subsequent analytical characterization [3]. The organic component facilitates tacrolimus solubility, while the aqueous component provides the necessary medium for proton transfer processes.

Factors Influencing Epimerization Rates

Multiple factors influence the rate of 8-epitacrolimus formation from tacrolimus. Light exposure, particularly artificial sunlight at 250 W/m² intensity in the 300-800 nm range, can induce photolytic epimerization [3]. This photochemical pathway involves the generation of excited states that facilitate hydrogen abstraction and subsequent epimerization.

Free radical initiators significantly enhance epimerization rates through the generation of reactive radical species. The use of iodine in boiling toluene creates radical conditions that promote epimerization alongside other degradation pathways [3]. Similarly, the radical initiator ACVA at 60°C for 24 hours generates multiple degradation products including 8-epitacrolimus, tacrolimus alpha-hydroxy acid, and tacrolimus diene [3].

Oxygen exposure accelerates epimerization through oxidative mechanisms. Amorphous tacrolimus shows increased degradation under oxygen-induced conditions at 50°C, with significant increases in total impurities including 8-epitacrolimus formation [3].

The presence of stabilizing agents can significantly reduce epimerization rates. Organic acids such as tartaric acid (0.10-0.30% w/w) and citric acid have been shown to inhibit 8-epitacrolimus formation by maintaining acidic pH conditions and potentially chelating metal catalysts [6]. These stabilizing agents are particularly important in pharmaceutical formulations where minimizing degradation is crucial.

Optimized Synthetic Approaches

Optimized synthetic approaches for 8-epitacrolimus focus on maximizing yield while minimizing unwanted side reactions. The most effective approach combines controlled pH conditions with appropriate temperature management and reaction monitoring.

The preferred method involves using DBN as the base catalyst in a controlled environment with continuous pH monitoring. The reaction is typically conducted at room temperature to 60°C, with higher temperatures reserved for accelerated synthesis when rapid formation is required [3]. Real-time monitoring using HPLC analysis allows for precise control of the reaction endpoint.

For pharmaceutical applications, stabilized formulation approaches are preferred. These methods incorporate stabilizing agents such as tartaric acid or citric acid to control the rate of formation and prevent excessive degradation [6]. The concentration of stabilizing agents must be carefully optimized, as excessive amounts can completely inhibit the desired epimerization.

Thermal-assisted synthesis provides a controlled approach for accelerated 8-epitacrolimus formation. By carefully controlling temperature exposure time, it is possible to achieve selective epimerization while minimizing thermal degradation pathways [3]. This approach is particularly useful for stress testing and stability studies.